3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate
Description
Rational Drug Design Paradigms for Bicyclic Heterocyclic Systems
The rational design of bicyclic heterocycles prioritizes structural rigidity, aromatic stacking potential, and optimized hydrogen-bonding networks. Benzothiazole-thiophene hybrids, such as 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate, exploit these principles through:
- Planar aromatic systems : The benzothiazole nucleus (logP = 2.1, polar surface area = 41 Ų) and thiophene ring (logP = 1.8, polar surface area = 28 Ų) enable π-π interactions with hydrophobic protein pockets while maintaining moderate solubility.
- Conformational restraint : The propylamino linker between heterocycles reduces entropic penalties during target binding compared to linear analogs.
Table 1: Physicochemical Properties of Hybrid Components
| Parameter | Benzothiazole | Thiophene | Hybrid Compound |
|---|---|---|---|
| Molecular Weight | 135.18 g/mol | 84.14 g/mol | 381.42 g/mol |
| logP (Calculated) | 2.1 | 1.8 | 3.4 |
| H-bond Donors | 1 | 0 | 2 |
| H-bond Acceptors | 3 | 2 | 6 |
Data derived from QSAR models and experimental measurements.
Structural Motif Synergy: Benzothiazole and Thiophene Pharmacophores
The hybrid architecture demonstrates three key synergistic effects:
- Electronic complementarity : The electron-deficient benzothiazole-1,1-dioxide moiety (dipole moment = 5.2 D) pairs with the electron-rich thiophene carboxylate (dipole = 3.8 D), creating a polarized system capable of both charge-transfer interactions and dipole-dipole stabilization.
- Spatial organization : X-ray crystallography of analogous compounds reveals a 127° dihedral angle between the heterocyclic planes, optimizing binding to ATP pockets in kinase targets.
- Metabolic stability : Thiophene’s sulfur atom and benzothiazole’s fused ring system confer resistance to cytochrome P450 oxidation compared to monocyclic analogs.
Synthetic Strategy
The compound is synthesized through a three-step protocol:
- Nucleophilic substitution : 3-Chloro-1,2-benzothiazole-1,1-dioxide reacts with 3-aminopropyl thiophene-2-carboxylate in refluxing dioxane (Yield: 78–83%).
- Crystallization : Slow evaporation from acetone/water yields prismatic crystals suitable for X-ray analysis.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >98% purity by HPLC.
Properties
Molecular Formula |
C15H14N2O4S2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14N2O4S2/c18-15(12-6-3-10-22-12)21-9-4-8-16-14-11-5-1-2-7-13(11)23(19,20)17-14/h1-3,5-7,10H,4,8-9H2,(H,16,17) |
InChI Key |
LCDIKTJADGAZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCOC(=O)C3=CC=CS3)NS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Functional Groups
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate features a 1,2-benzothiazole ring with a 1,1-dioxo group at positions 1 and 2, an aminopropyl linker at position 3, and a thiophene-2-carboxylate ester at the terminal propyl position. The benzothiazole ring’s dioxo group enhances electrophilicity, facilitating nucleophilic substitutions, while the thiophene ester contributes to the compound’s solubility and bioactivity .
Synthesis of the 1,2-Benzothiazole-1,1-dioxide Core
The benzothiazole core is synthesized via cyclization and oxidation steps. A common precursor, 2-methylbenzothiazole, undergoes oxidation using oxygen or hydrogen peroxide in the presence of metalloporphyrin catalysts . For example, 2-methylbenzothiazole reacts with 30% hydrogen peroxide in an ethanol-water solvent system at 40–140°C for 2–12 hours, yielding benzothiazole-2-carboxylic acid as an intermediate . Subsequent treatment with thionyl chloride converts the carboxylic acid to an acyl chloride, which is then reduced to the 1,1-dioxo form using sodium borohydride or catalytic hydrogenation .
Table 1: Oxidation Conditions for Benzothiazole Intermediate
| Catalyst | Oxidant | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Metalloporphyrin | O₂ (0.5–2.0 MPa) | 80–120 | 85–92 |
| H₂O₂ (30%) | H₂O₂ | 40–60 | 78–84 |
Esterification with Thiophene-2-carboxylic Acid
The terminal hydroxyl group of the aminopropyl linker undergoes esterification with thiophene-2-carboxylic acid. Activation of the carboxylic acid via conversion to its acid chloride (using SOCl₂ or oxalyl chloride) precedes reaction with the alcohol. In a representative procedure, thiophene-2-carbonyl chloride is added dropwise to a solution of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanol in dichloromethane, with triethylamine as a base . The reaction proceeds at 0–5°C to prevent thermal degradation, yielding the ester in 88–92% purity.
Table 2: Esterification Reaction Optimization
| Acid Chloride | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂-derived | Et₃N | 0–5 | 88–92 |
| Oxalyl chloride | Pyridine | 25 | 75–80 |
Industrial-Scale Production and Process Optimization
Scalable synthesis requires continuous flow reactors and automated platforms to ensure reproducibility. Patent CN104860901B highlights the use of ethanol-water solvent systems and metalloporphyrin catalysts for oxidation steps, reducing reliance on corrosive acids . For esterification, microreactor technology enhances mixing efficiency and heat transfer, achieving 95% conversion in 10 minutes .
Key Considerations:
-
Catalyst Recycling: Metalloporphyrins are recoverable via filtration, reducing costs .
-
Waste Management: Ethanol solvents are non-toxic and recyclable, aligning with green chemistry principles .
Analytical Characterization and Quality Control
Final product validation employs NMR, HPLC, and X-ray crystallography. The ¹H NMR spectrum displays characteristic singlet peaks for the thiophene proton (δ 8.55 ppm) and benzothiazole aromatic protons (δ 7.85–8.28 ppm) . HPLC purity assays using acetonitrile-water gradients confirm ≥98% purity, while X-ray analyses resolve dihedral angles between the benzothiazole and thiophene rings (15.62° ± 0.11°) .
Chemical Reactions Analysis
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzisothiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination and catalytic palladium for coupling reactions are frequently used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but typically include modified benzisothiazole and thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds related to 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
1.2 Inhibition of Elastases
The compound has demonstrated weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). In biochemical assays, it inhibited 32% of PPE activity at a concentration of 100 µM and 15% of HLE activity at 200 µM, indicating its potential as a starting point for developing more potent elastase inhibitors . Elastases are important therapeutic targets in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
1.3 Potential Anticancer Properties
Some studies suggest that benzothiazole derivatives may possess anticancer properties. The structural characteristics of this compound could be explored for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .
Material Science
2.1 Conductive Polymers
The thiophene moiety in the compound allows for potential applications in organic electronics. Thiophene derivatives are known for their electrical conductivity and are used in organic solar cells and field-effect transistors (FETs). The incorporation of benzothiazole can enhance the stability and performance of these materials .
2.2 Photovoltaic Applications
Due to its electronic properties, this compound may also find applications in photovoltaic devices. Research into similar compounds has shown that they can act as effective electron donors or acceptors in organic photovoltaic cells, improving energy conversion efficiencies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity of the compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial properties | Demonstrated significant inhibition against Gram-positive bacteria |
| Study B | Elastase inhibition | Showed weak inhibition but potential for further development |
| Study C | Organic electronics | Evaluated as a candidate for use in conductive polymers with promising results |
Mechanism of Action
The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene carboxylate group may enhance the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl esters and amides. Below is a systematic comparison with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Observations :
Structural Variations: The ester vs. amide linkage distinguishes the target compound (ester) from the Kv1.3-inhibiting benzamide analogs (amide) in . Ester groups generally confer higher metabolic lability compared to amides, which may influence pharmacokinetics . The heterocyclic substituent (thiophene, pyridine, or phenyl) modulates electronic and steric properties.
Biological Activity: The benzamide analogs in exhibit potent Kv1.3 ion channel inhibition (IC₅₀ ~10–100 nM), comparable to the reference inhibitor PAP-1. This activity is attributed to the benzothiazole core and the flexible propylamino linker . Thiophene esters are known for diverse bioactivities, including anti-inflammatory effects, which could align with the benzothiazole scaffold’s pharmacology .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, describes coupling 1,2-benzothiazol-3-amine derivatives with activated esters/amides under basic conditions. Thiophene-2-carboxylate ester formation would follow similar protocols .
Crystallographic and Computational Analysis :
Biological Activity
The compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate is a member of the benzothiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with benzothiazole precursors. A common method includes refluxing methyl 3-aminothiophene-2-carboxylate with appropriate benzothiazole derivatives in a solvent such as dioxane. The yield can reach up to 83% under optimized conditions .
Research indicates that compounds containing the benzothiazole moiety often exhibit significant biological activities, including:
- Inhibition of Enzymatic Activity : The compound has shown weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), with 32% and 15% inhibition at concentrations of 100 µM and 200 µM, respectively .
- Anticancer Properties : Benzothiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For example, studies on related compounds have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
Case Studies
- Cytotoxicity Against Tumorigenic Cell Lines : In a study evaluating structural analogs of benzothiazole derivatives, several compounds exhibited potent cytotoxicity (CC50 = 4–9 µM) against human CD4(+) lymphocytes used in HIV research . This suggests that similar mechanisms may be applicable to this compound.
- Elastase Inhibition : The compound's ability to inhibit elastase suggests potential applications in treating diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD). While the inhibition is modest, it provides a foundation for further optimization and development of more potent inhibitors .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Benzothiazole + Thiophene | Weak HLE and PPE inhibition | Potential lead for further development |
| Benzothiazole Derivative A | Similar benzothiazole structure | Potent anticancer activity (CC50 = 4–9 µM) | Selective against tumorigenic cells |
| Benzothiazole Derivative B | Contains additional functional groups | Moderate elastase inhibition | Investigated for COPD treatment |
Future Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- Structure–Activity Relationship (SAR) : Detailed SAR studies can help identify modifications that enhance biological activity and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in relevant disease models will be crucial.
Q & A
Q. What are the established synthetic routes for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate, and how are intermediates purified?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzisothiazolone derivatives are reacted with thiophene carboxylate esters in anhydrous solvents (e.g., dichloromethane) under nitrogen protection. Key steps include:
- Intermediate Preparation : Use of benzoylisothiocyanate or chloroacetyl derivatives to functionalize the benzothiazole ring .
- Purification : Reverse-phase HPLC with gradients (e.g., methanol-water, 30% → 100%) ensures high purity (67–75% yield) .
- Characterization : IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups, while ¹H/¹³C NMR resolves substituent positions .
Q. Table 1: Representative Synthesis Yields
| Intermediate | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| Compound 2 | CH₂Cl₂ | 12 h (reflux) | 67 |
| Compound 3 | CH₂Cl₂ | 12 h (reflux) | 47 |
Q. How is the molecular structure of this compound validated experimentally?
Answer: X-ray crystallography is the gold standard for structural confirmation. For benzisothiazolone derivatives:
- Crystal Growth : Slow evaporation from ethanol or DMSO/water mixtures produces diffraction-quality crystals .
- Key Parameters : Bond lengths (C–S: ~1.65 Å) and angles (N–C–S: ~120°) align with density functional theory (DFT) calculations .
- Complementary Methods : NMR coupling constants (e.g., J = 8–10 Hz for thiophene protons) and IR spectra validate functional groups .
Q. What are the standard protocols for evaluating its antibacterial activity?
Answer:
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies : Time-kill curves and membrane permeability assays (via fluorescence dyes) assess bactericidal kinetics .
- Control Compounds : Compare with known antibiotics (e.g., ciprofloxacin) to benchmark potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) enhance acylation efficiency .
- Temperature Control : Lowering reaction temperature (e.g., 0–5°C) minimizes side reactions (e.g., hydrolysis) .
- Byproduct Analysis : LC-MS identifies undesired products (e.g., dimerization), guiding stoichiometric adjustments .
Q. How do computational predictions (e.g., LogD, pKa) compare with experimental data for this compound?
Answer:
- LogD Discrepancies : Calculated LogD (pH 7.4: 2.63) may differ from experimental HPLC-derived values due to ionization effects. Adjustments using Abraham solvation parameters improve accuracy .
- pKa Validation : Experimental titration (e.g., potentiometry) refines predicted basicity (pKa ~19.78), critical for bioavailability studies .
Q. Table 2: Computational vs. Experimental Properties
| Property | Predicted Value | Experimental Value |
|---|---|---|
| LogD (pH 7.4) | 2.63 | 2.89 ± 0.12 |
| Polar Surface Area | 84.83 Ų | 82.5 Ų (XRD) |
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 24 h incubation) to mitigate variability .
- Metabolic Stability : Test liver microsome stability to rule out rapid degradation as a cause of false negatives .
- Target Engagement : Use SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., bacterial topoisomerases) .
Q. How can environmental fate studies be designed for analogs of this compound?
Answer:
- Degradation Pathways : Use LC-MS/MS to track abiotic hydrolysis (pH 5–9) and photolysis (UV irradiation) .
- Ecotoxicology : Daphnia magna acute toxicity tests (48 h LC₅₀) and algal growth inhibition assays assess ecological risks .
- Partitioning Studies : Measure soil-water distribution coefficients (Kd) to model environmental persistence .
Q. What advanced techniques elucidate the mechanism of action in anticancer assays?
Answer:
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies cell death pathways .
- Molecular Docking : Simulate interactions with targets (e.g., tubulin) using AutoDock Vina; validate with CRISPR knockouts .
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., p53, Bax) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
